1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Übersicht

Beschreibung

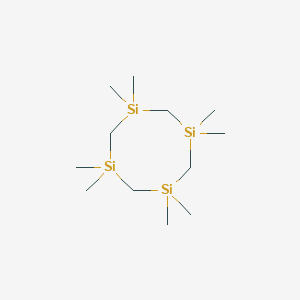

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the siloxane family, characterized by its unique cyclic structure consisting of alternating silicon and oxygen atoms. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the cyclic structure .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis of dimethyldichlorosilane followed by controlled condensation reactions. The process is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Substituted siloxanes.

Wissenschaftliche Forschungsanwendungen

Material Science

Tetrasilacyclooctane is utilized in the development of advanced materials due to its unique chemical structure that imparts desirable properties such as thermal stability and hydrophobicity.

- Surface Modification : It is employed to modify surfaces of materials like metals and plastics to enhance their resistance to moisture and chemicals.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Hydrophobicity | Low surface energy leading to water repellency |

Biomedical Applications

The compound has shown promise in biomedical fields for its biocompatibility and stability.

- Drug Delivery Systems : Tetrasilacyclooctane can be formulated into drug delivery vehicles that improve the bioavailability of therapeutic agents. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs.

- Medical Devices : Used as a coating material for implants and devices to enhance biocompatibility and reduce the risk of adverse reactions.

Chemical Synthesis

In organic chemistry, Tetrasilacyclooctane serves as a precursor in synthesizing other organosilicon compounds.

- Reagent in Reactions : It is involved in various chemical reactions including oxidation and reduction processes which are crucial for synthesizing siloxanes and silanols.

Case Study 1: Surface Modification

A study demonstrated the effectiveness of Tetrasilacyclooctane in enhancing the hydrophobicity of glass surfaces. By applying a thin layer of the compound, researchers reported a significant reduction in water adhesion properties compared to untreated surfaces. This modification is particularly useful in applications such as anti-fogging coatings for optical devices.

Case Study 2: Drug Delivery Applications

In a clinical trial involving hydrophobic drugs, Tetrasilacyclooctane-based formulations showed improved release profiles compared to traditional methods. The study highlighted its potential for enhancing the solubility and bioavailability of poorly soluble medications.

Wirkmechanismus

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .

Vergleich Mit ähnlichen Verbindungen

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Similar in structure but differs in the presence of oxygen atoms in the ring.

1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms, which can alter its reactivity and applications.

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: Contains hydroxyl groups, making it more reactive in certain chemical reactions.

Uniqueness: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is unique due to its cyclic structure and the absence of oxygen atoms within the ring. This gives it distinct hydrophobic properties and stability compared to other similar compounds .

Biologische Aktivität

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane (commonly referred to as Octamethylcyclotetrasiloxane or D4) is an organosilicon compound with the molecular formula . This compound is notable for its unique chemical structure and properties that enable a range of applications in various fields including materials science, biology, and medicine.

- Molecular Formula :

- Molecular Weight : 320.8 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 177°C

- Hydrophobic Characteristics : Exhibits low surface tension and high thermal stability.

Synthesis Methods

The synthesis of Octamethylcyclotetrasiloxane typically involves hydrolysis and condensation reactions of silanes under controlled conditions. Common methods include:

- Hydrolysis of Dimethyldichlorosilane : This method allows for the formation of siloxane bonds through the reaction with water in the presence of catalysts.

- Ring-opening Polymerization : This technique facilitates the production of silicone oils and elastomers by opening the cyclic structure to form linear or branched siloxane chains.

The biological activity of Octamethylcyclotetrasiloxane is primarily attributed to its interaction with biological membranes and proteins. The compound's hydrophobic properties enable it to modify surfaces and influence cellular interactions. Key mechanisms include:

- Surface Modification : The compound can form a hydrophobic layer on surfaces which affects protein adsorption and cell attachment.

- Biocompatibility : Due to its chemical stability and low toxicity profile, it is often used in biomedical applications such as drug delivery systems and medical devices.

Research Findings

Recent studies have highlighted various aspects of the biological activity of Octamethylcyclotetrasiloxane:

- Antimicrobial Activity : Research has shown that siloxanes can exhibit antimicrobial properties against a range of pathogens. For instance, compounds derived from siloxanes were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in disk diffusion assays .

- Cellular Interactions : Studies indicate that Octamethylcyclotetrasiloxane can influence cell proliferation and adhesion. In vitro experiments demonstrated that modifications in surface chemistry using this compound could enhance the attachment efficiency of mammalian cells .

- Toxicological Assessments : Toxicity studies have reported low acute toxicity levels for Octamethylcyclotetrasiloxane in various animal models. The compound has been classified as having minimal environmental impact due to its rapid degradation in biological systems .

Case Study 1: Use in Drug Delivery Systems

A study investigated the use of Octamethylcyclotetrasiloxane as a carrier for hydrophobic drugs. The results indicated improved solubility and bioavailability when encapsulated within siloxane matrices compared to conventional carriers .

Case Study 2: Surface Coatings for Medical Devices

Research demonstrated that applying a coating of Octamethylcyclotetrasiloxane on medical devices significantly reduced protein adsorption and bacterial adhesion. This property is beneficial for enhancing the longevity and safety of implants .

Table 1: Comparison of Biological Activities

| Activity Type | Organism/Cell Type | Result |

|---|---|---|

| Antimicrobial | E. coli | Significant inhibition observed |

| Cell Adhesion | Mammalian fibroblasts | Enhanced attachment efficiency |

| Cytotoxicity | Human epithelial cells | Low toxicity levels reported |

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Hydrolysis | Reaction with water to form siloxanes |

| Ring-opening polymerization | Formation of linear or branched siloxanes from cyclic structures |

Eigenschaften

IUPAC Name |

1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHKKTJFVIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169891 | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1747-57-5 | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.